molecular formula C10H6N2O4 B401637 6-Nitro-4-quinolinecarboxylic acid CAS No. 854861-07-7

6-Nitro-4-quinolinecarboxylic acid

Cat. No. B401637
CAS RN: 854861-07-7
M. Wt: 218.17g/mol
InChI Key: VORLKHCMDHXIQH-UHFFFAOYSA-N
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Description

6-Nitro-4-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H6N2O4. It has a molecular weight of 218.17g/mol. It is part of a diverse range of quinoline-4-carboxylic acid derivatives .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including 6-Nitro-4-quinolinecarboxylic acid, involves a diverse range of processes. The structural build-up of the synthesized compounds is based on spectro-analytical data . The synthesis process involves a nucleophilic acyl substitution pathway, where the carboxylic acid is first converted into an acyl chlorosulfite intermediate .


Molecular Structure Analysis

The molecular structure of 6-Nitro-4-quinolinecarboxylic acid is based on its molecular formula C10H6N2O4. Detailed molecular structure analysis would require advanced techniques and tools, which are not available in this context .

Scientific Research Applications

Helical Structures in Oligoamides

Research has shown that oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, a derivative of 6-Nitro-4-quinolinecarboxylic acid, can form helical structures. These structures were characterized in solid state by X-ray diffraction and in solution by NMR, demonstrating the potential of 6-Nitro-4-quinolinecarboxylic acid derivatives in the design of molecular architectures (Jiang et al., 2003).

Synthesis of Antiviral Agents

A study explored the use of 4-quinolinecarboxylic acid hydrazides, synthesized from ethyl esters of 2-R-4-quinolinecarboxylic acids like 6-Nitro-4-quinolinecarboxylic acid, for antiviral applications. These compounds demonstrated effectiveness against the ECHO virus type 6, indicating a potential role in antiviral drug development (Zemtsova et al., 2008).

Fluorophores Synthesis for Photophysical Studies

A study on the synthesis of 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, a variant of 6-Nitro-4-quinolinecarboxylic acid, led to the development of benzimidazole and benzothiazole moiety-containing quinolines. These compounds exhibited interesting photophysical behaviors like dual emissions and large Stokes shifts, useful in fluorescence spectroscopy and material sciences (Padalkar & Sekar, 2014).

Antibacterial Activities of N-Bridged Heterocycles

Compounds synthesized from 2-(2-furyl)4-quinolinecarboxylic acids and 2-(5-nitro-2-furyl)4-quinolinecarboxylic acids, closely related to 6-Nitro-4-quinolinecarboxylic acid, were evaluated for antibacterial activities. Particularly, those containing nitrofuran moiety showed high effectiveness, highlighting the potential of such compounds in antibacterial treatment (Holla et al., 2002).

Large-scale Synthesis of Aromatic Amide Helical Foldamer

A study focused on the large-scale synthesis of helical aromatic oligoamide foldamers derived from 8-amino-2-quinolinecarboxylic acid, a derivative of 6-Nitro-4-quinolinecarboxylic acid. This research provides insights into efficient production methods for such complex molecular structures, which are significant in material science and pharmaceuticals (Qi et al., 2013).

Synthesis of Antimycobacterial and Phototoxic Compounds

Another area of application involves the synthesis of novel compounds from 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids for antimycobacterial activities. Such compounds have shown potential in treating infections like tuberculosis, indicating the significant role of 6-Nitro-4-quinolinecarboxylic acid derivatives in developing new antimicrobial agents (Murugesan et al., 2008).

properties

IUPAC Name

6-nitroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-3-4-11-9-2-1-6(12(15)16)5-8(7)9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORLKHCMDHXIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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